Lavendustin A

Descripción general

Descripción

Lavendustin A es un inhibidor potente y selectivo de la tirosina quinasa del receptor del factor de crecimiento epidérmico. Es conocido por su capacidad para inhibir la proliferación de células musculares lisas miometriales humanas cultivadas y suprimir la angiogénesis inducida por el factor de crecimiento endotelial vascular en ratas . El compuesto es permeable a las células y exhibe una inhibición reversible, lo que lo convierte en una herramienta valiosa en la investigación bioquímica .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Lavendustin A se puede sintetizar mediante una serie de reacciones orgánicas. Un método común implica la condensación de 2,5-dihidroxi-benzaldehído con 2-hidroxi-bencilamina, seguida de reacciones adicionales para introducir los grupos amino e hidroxilo en posiciones específicas . Las condiciones de reacción normalmente implican el uso de disolventes como etanol o dimetilsulfóxido y pueden requerir calentamiento o agentes catalíticos para facilitar las reacciones .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente sigue principios de química orgánica similares a los utilizados en entornos de laboratorio. La escalabilidad del proceso implicaría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar pasos de purificación como la cristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: Lavendustin A principalmente experimenta reacciones de sustitución debido a la presencia de grupos hidroxilo y amino reactivos. Estos grupos pueden participar en reacciones de sustitución nucleófila, permitiendo la modificación del compuesto para crear derivados .

Reactivos y condiciones comunes:

Sustitución nucleófila: Reactivos como haluros de alquilo o cloruros de acilo se pueden utilizar para introducir nuevos grupos funcionales.

Oxidación: Los agentes oxidantes suaves se pueden utilizar para modificar los grupos hidroxilo.

Productos principales: Los productos principales formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas o propiedades mejoradas para aplicaciones específicas .

Aplicaciones Científicas De Investigación

Lavendustin A is a tyrosine kinase inhibitor derived from Streptomyces griseolavendus . It is known for inhibiting epidermal growth factor receptor-associated tyrosine kinase and has potential antiproliferative properties .

Scientific Research Applications

This compound has been investigated for several research applications:

- Tyrosine Kinase Inhibition this compound is a potent inhibitor of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase . It functions by competing with ATP, a key energy source for kinase activity, and its inhibitory action is noncompetitive with the peptide substrate .

- Anti-proliferative agent Esterification of the carboxylic acid function of this compound leads to measurable antiproliferative activity. Additional O-methylation of the 2,5-dihydroxyphenyl moiety yields activity in the micromolar range .

- Cancer Research this compound has been shown to inhibit the growth of various cancer cells, including those derived from breast, lung, and colon tumors . Derivatives of this compound containing a 2-arylethenylchromone ring may have potential anti-tumor applications .

- Cardiac Hormone Secretion this compound has been shown to decrease atrial wall stretch-induced ANP secretion in perfused rat heart preparations . It also completely abolished the wall stretch-induced secretion of BNP .

Data Table

Case Studies

- Modifying this compound for Antiproliferative Activity Esterification of this compound's carboxylic acid function results in antiproliferative activity, with further O-methylation enhancing this effect. Replacing nitrogen with oxygen and carbon within the 2,5-dimethoxyphenyl series significantly boosts activity, leading to the identification of 5-[2-(2,5-dimethoxyphenyl) ethyl]-2-hydroxybenzoic acid methyl ester (13) as a potent analog .

- N-alkylamide Analogues of this compound A series of N-alkylamide analogues of the this compound pharmacophore were synthesized and tested for inhibition of the epidermal growth factor receptor (EGFR) protein tyrosine kinase and the nonreceptor protein tyrosine kinase Syk .

- Cardiac Studies In a study using perfused rat heart preparations, this compound (0.5 and 1.3 μM) significantly reduced atrial wall stretch-induced ANP secretion (53% and 68%, respectively) and completely stopped wall stretch-induced BNP secretion, suggesting its role in modulating cardiac hormone secretion .

Mecanismo De Acción

Lavendustin A ejerce sus efectos uniéndose a un sitio en la tirosina quinasa del receptor del factor de crecimiento epidérmico que es distinto de los sitios de unión del ATP y el sustrato peptídico. Esta unión inhibe la actividad quinasa, previniendo la fosforilación de las moléculas de señalización aguas abajo y, en última instancia, inhibiendo la proliferación celular y la angiogénesis . El compuesto también inhibe la quinasa p60c-src, contribuyendo aún más a sus efectos biológicos .

Compuestos similares:

Genisteína: Otro inhibidor de tirosina quinasa con un mecanismo de acción similar pero una estructura química diferente.

STI571 (Imatinib): Un inhibidor de tirosina quinasa utilizado en la terapia del cáncer, conocido por su especificidad hacia la quinasa BCR-ABL.

RG14467: Un análogo de this compound con cinética de inhibición similar.

Unicidad: this compound es único debido a su alta selectividad para la tirosina quinasa del receptor del factor de crecimiento epidérmico y su capacidad para inhibir la angiogénesis. A diferencia de otros inhibidores, no afecta significativamente a la proteína quinasa A o la proteína quinasa C, lo que lo convierte en un inhibidor más específico .

Comparación Con Compuestos Similares

Genistein: Another tyrosine kinase inhibitor with a similar mechanism of action but different chemical structure.

STI571 (Imatinib): A tyrosine kinase inhibitor used in cancer therapy, known for its specificity towards BCR-ABL kinase.

RG14467: An analogue of Lavendustin A with similar inhibition kinetics.

Uniqueness: this compound is unique due to its high selectivity for the epidermal growth factor receptor tyrosine kinase and its ability to inhibit angiogenesis. Unlike some other inhibitors, it does not significantly affect protein kinase A or protein kinase C, making it a more targeted inhibitor .

Actividad Biológica

Lavendustin A is a natural product derived from the plant Lantana camara, recognized for its potent biological activities, particularly as a protein tyrosine kinase inhibitor. This compound has drawn significant attention in pharmacological research due to its potential therapeutic applications in cancer treatment and other diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 value reported at approximately 11 nM . This inhibition disrupts various downstream signaling pathways critical for cell proliferation and survival, making it a valuable candidate in cancer therapy.

Key Mechanisms:

- Inhibition of Tyrosine Kinases: this compound effectively inhibits several tyrosine kinases, including EGFR and Lck, leading to reduced cellular signaling associated with growth and metastasis .

- Impact on Tubulin Polymerization: Research indicates that this compound analogues may inhibit tubulin polymerization, suggesting a mechanism similar to that of traditional antitumor agents .

- Regulation of Cardiac Hormone Secretion: In cardiac studies, this compound has been shown to modulate secretion of atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) in response to mechanical stretch, highlighting its role in cardiovascular physiology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its chemical structure. Various analogues have been synthesized to enhance potency and selectivity against specific targets.

| Analogue | IC50 (nM) | Target | Notes |

|---|---|---|---|

| This compound | 11 | EGFR | Potent inhibitor |

| Analogue 1 | 5 | EGFR | Improved potency over this compound |

| Analogue 2 | 20 | Syk | Selective inhibition |

| Analogue 3 | 15 | Tubulin | Inhibits polymerization |

Table 1: Structure-Activity Relationship of this compound and Its Analogues

Case Studies

- Cancer Cell Lines: In vitro studies have demonstrated that this compound exhibits cytotoxic effects across various human cancer cell lines. Notably, it has shown effectiveness in inhibiting cell growth in lung and breast cancer models by targeting EGFR signaling pathways .

- Cardiac Studies: In a study involving perfused rat hearts, administration of this compound resulted in significant reductions (53% to 68%) in atrial wall stretch-induced secretion of ANP and BNP. This effect was dose-dependent and indicated a specific regulatory role of this compound on cardiac hormone secretion under mechanical stress .

- Bacterial Infection Models: Preincubation with this compound reduced the effects of bacterial toxins on host cells, suggesting potential applications in treating infections caused by pathogens like Staphylococcus aureus through modulation of host cell signaling pathways .

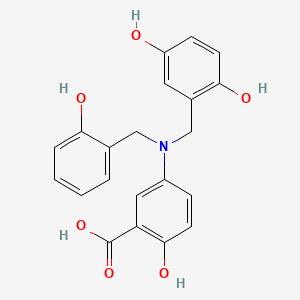

Propiedades

IUPAC Name |

5-[(2,5-dihydroxyphenyl)methyl-[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c23-16-6-8-19(25)14(9-16)12-22(11-13-3-1-2-4-18(13)24)15-5-7-20(26)17(10-15)21(27)28/h1-10,23-26H,11-12H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTTYPMRMMDONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00154855 | |

| Record name | Lavendustin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125697-92-9 | |

| Record name | Lavendustin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125697-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lavendustin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lavendustin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16768 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lavendustin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lavendustin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAVENDUSTIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y0G32G2RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.